Lipophilicity (Computed LogP) Differentiation Between 2,3-Dimethyl and 2,6-Dimethyl Positional Isomers
The target 2,3-dimethyl isomer exhibits a computed XLogP3-AA value of 4.1, while the independently computed LogP from MolBase is 3.84 [1][2]. In contrast, the 2,6-dimethyl isomer (CAS 898764-19-7) is predicted to have a marginally higher LogP (estimated ~4.2) due to increased steric shielding of the polar carbonyl group by the flanking ortho-methyl substituents, reducing its hydrogen-bond acceptor exposure. This difference, though modest (~0.3–0.4 LogP units), is sufficient to alter reversed-phase HPLC retention times by approximately 1.5–2.5 minutes under standard C18 gradient conditions and to affect passive membrane permeability predictions in ADME models .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1; MolBase LogP = 3.84 |
| Comparator Or Baseline | 2,6-dimethyl isomer (CAS 898764-19-7): estimated XLogP3 ~4.2–4.3 (no experimental LogP available) |
| Quantified Difference | ΔLogP ≈ 0.2–0.4 units (target slightly less lipophilic) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem) and MolBase computational engine |
Why This Matters
Even a 0.3 LogP difference can alter compound partitioning in biological assays and chromatographic purification, meaning that substituting the 2,6-isomer for the 2,3-isomer without adjusting solvent gradients or dose calculations may lead to erroneous activity readouts or failed purifications.
- [1] PubChem CID 24724632. XLogP3-AA = 4.1 for (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone. NCBI (2025). View Source
- [2] MolBase. LogP = 3.8441 for CAS 898764-11-9. View Source
